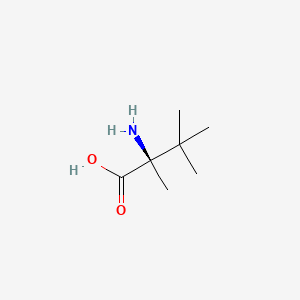
2,3-Dimethyl-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-D-valine is a derivative of the amino acid valine, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the valine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-D-valine can be achieved through several methods, including chemical synthesis and microbial preparation. Chemical synthesis often involves the use of chiral catalysts to ensure the correct stereochemistry of the product. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,3-dimethyl-substituted α-keto acid, in the presence of a chiral catalyst.
Industrial Production Methods: Microbial preparation is a promising method for the industrial production of this compound due to its high stereoselectivity and environmentally friendly process. This method can be classified into three main categories:
- Microbial asymmetric degradation of DL-valine.
- Microbial stereoselective hydrolysis of N-acyl-DL-valine by D-amino
Activité Biologique
2,3-Dimethyl-D-valine is a derivative of the essential amino acid valine, which plays a crucial role in various biological processes. This compound has garnered interest due to its potential applications in pharmacology and its unique structural properties that may influence its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including its metabolic pathways, effects on cellular functions, and relevant case studies.
Metabolic Pathways
This compound is synthesized through specific enzymatic pathways that involve branched-chain amino acids (BCAAs). The metabolic pathway for valine includes several key steps:
- Biosynthesis : Valine is synthesized from pyruvate through a series of enzymatic reactions involving acetohydroxy acid synthase and branched-chain amino acid transaminase (BCAT) .
- Catabolism : Once metabolized, valine is converted into succinyl-CoA, which enters the tricarboxylic acid cycle (TCA) for energy production .
Biological Functions
The biological functions of this compound can be categorized into several key areas:
- Muscle Growth and Repair : Like other BCAAs, this compound promotes muscle protein synthesis and tissue repair, making it significant in sports nutrition and recovery .
- Immune Modulation : Studies indicate that valine can enhance immune responses by stimulating the production of host defense peptides in intestinal cells . This suggests potential applications in improving gut health and immune function.
- Neuroprotective Effects : Some research indicates that amino acids similar to valine may have neuroprotective properties, potentially influencing conditions such as neurodegeneration .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings:
- Valine Supplementation in Swine : A study on swine demonstrated that appropriate levels of valine supplementation improved growth performance and modulated gut microbiota. This highlights the importance of valine derivatives in animal nutrition .
- Synthesis and Biological Activity : Research involving the synthesis of bioactive peptides from D-valine derivatives showed promising results in terms of their biological activity against various pathogens. The study emphasized the potential for developing new therapeutic agents based on these compounds .
- Cyclization Reactions : The use of this compound in cyclization reactions has been explored to create novel bioactive compounds. These reactions demonstrated regioselectivity and diastereoselectivity, suggesting that modifications to the valine structure can lead to diverse biological activities .
Data Table: Biological Activities of Valine Derivatives
Propriétés
IUPAC Name |
(2R)-2-amino-2,3,3-trimethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGAECVGPWRCHY-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)O)(C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














